2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide
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Overview
Description
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide is a synthetic organic compound that features a furan ring, a thiazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring is often introduced via a condensation reaction involving a thioamide and an α-haloketone.
Coupling of the Phenoxy Group: The 4-methylphenoxy group is typically introduced through a nucleophilic substitution reaction.
Formation of the Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe to study biological pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the furan ring can engage in π-stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide
- 2-[(4-methoxyphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide
Uniqueness
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide is unique due to the presence of the 4-methylphenoxy group, which can influence its biological activity and chemical reactivity. The combination of the furan and thiazole rings also provides a versatile scaffold for further functionalization and optimization.
Properties
IUPAC Name |
2-[(4-methylphenoxy)methyl]-N-(1,3-thiazol-2-yl)furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3S/c1-11-2-4-12(5-3-11)21-10-14-13(6-8-20-14)15(19)18-16-17-7-9-22-16/h2-9H,10H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJINSMAYSYZRAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=C(C=CO2)C(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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